Ethyl 4-methoxy-2-methylbenzoylformate

Description

BenchChem offers high-quality Ethyl 4-methoxy-2-methylbenzoylformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-methoxy-2-methylbenzoylformate including the price, delivery time, and more detailed information at info@benchchem.com.

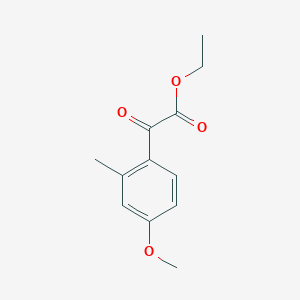

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-4-16-12(14)11(13)10-6-5-9(15-3)7-8(10)2/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFGHBVLYGHKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Aromatic Ethyl Formates: Navigating Synthesis and Properties in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise functionalization of aromatic scaffolds is a cornerstone of modern medicinal chemistry. Ethyl benzoylformates, in particular, serve as versatile intermediates in the synthesis of a wide array of bioactive molecules. This technical guide addresses the synthesis, properties, and potential applications of a specific derivative, Ethyl 4-methoxy-2-methylbenzoylformate. However, an extensive search of chemical databases and the scientific literature did not yield a specific Chemical Abstracts Service (CAS) number or documented synthesis for this exact structure. This suggests that Ethyl 4-methoxy-2-methylbenzoylformate is a novel or not yet publicly documented compound.

Therefore, this guide will provide a comprehensive overview of the synthesis and properties of closely related and well-documented analogs. By understanding the established chemistry of these related compounds, researchers can infer potential synthetic strategies and physicochemical characteristics for novel derivatives like Ethyl 4-methoxy-2-methylbenzoylformate. This paper will focus on the constituent parts of the target molecule: the 4-methoxybenzoyl and the 2-methylbenzoyl moieties, providing a foundational understanding for the rational design and synthesis of new chemical entities.

Introduction: The Role of Aromatic Ethyl Formates in Medicinal Chemistry

Aromatic ethyl formates are a class of organic compounds characterized by an ethyl ester group attached to a benzoylformate core. The aromatic ring can be substituted with various functional groups, which significantly modulate the molecule's electronic properties, reactivity, and ultimately, its biological activity. These compounds are valuable precursors in the synthesis of pharmaceuticals and other fine chemicals due to the versatile reactivity of the α-ketoester functionality.

The specific substitution pattern of the target molecule, with a methoxy group at the 4-position and a methyl group at the 2-position, is of particular interest in drug design. The 4-methoxy group can act as a hydrogen bond acceptor and influence the molecule's solubility and metabolic stability. The 2-methyl group can induce a specific conformational bias, which can be crucial for selective binding to a biological target.

Synthetic Strategies for Related Aromatic Ethyl Esters

While a direct synthesis for Ethyl 4-methoxy-2-methylbenzoylformate is not documented, we can extrapolate potential synthetic routes from established methods for analogous compounds. The synthesis would likely start from the corresponding benzoic acid, 2-methyl-4-methoxybenzoic acid.

Synthesis of the Precursor: 2-methyl-4-methoxybenzoic acid

The synthesis of 2-methyl-4-methoxybenzoic acid is a critical first step. A plausible synthetic route is outlined below:

Caption: A potential synthetic pathway to a key precursor.

This multi-step synthesis involves the carbonylation of m-cresol, followed by methylation and reductive amination to yield the desired substituted benzoic acid precursor.

Esterification to the Final Compound

Once the 2-methyl-4-methoxybenzoic acid is obtained, the final step would be the esterification to the ethyl formate. Several standard methods could be employed:

-

Fischer-Speier Esterification: Refluxing the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid).

-

Reaction with Thionyl Chloride followed by Ethanol: Converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride, followed by reaction with ethanol.

-

Mitsunobu Reaction: A milder method involving the use of triphenylphosphine and a dialkyl azodicarboxylate.

The choice of esterification method would depend on the overall stability of the starting material and the desired reaction conditions.

Physicochemical Properties of Related Compounds

The physicochemical properties of Ethyl 4-methoxy-2-methylbenzoylformate can be predicted by examining its close analogs.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Ethyl 4-methoxybenzoate | 94-30-4 | C₁₀H₁₂O₃ | 180.20 | 142-143 @ 12 mmHg |

| Ethyl 4-methylbenzoate | 94-08-6 | C₁₀H₁₂O₂ | 164.20 | 237-238 |

Data compiled from publicly available chemical databases.

The addition of a methyl group at the 2-position in the target molecule would be expected to slightly increase its molecular weight and boiling point compared to Ethyl 4-methoxybenzoate. The methoxy and methyl substitutions will also influence its polarity and solubility, which are critical parameters for its potential use in drug development.

Potential Applications in Drug Discovery and Development

While the biological activity of Ethyl 4-methoxy-2-methylbenzoylformate is unknown, its structural motifs are present in various biologically active compounds. For instance, derivatives of 4-methoxybenzoic acid have been investigated for their antiglycation activity, which is relevant in the context of diabetes complications.

The α-ketoester functionality is a versatile handle for further chemical modifications, allowing for the construction of more complex molecular architectures. For example, it can undergo reactions such as:

-

Reductive amination: To introduce amine functionalities.

-

Wittig reaction: To form carbon-carbon double bonds.

-

Condensation reactions: With various nucleophiles to form heterocyclic systems.

Caption: Potential applications in drug discovery workflows.

This versatility makes aromatic ethyl formates valuable building blocks in the synthesis of novel compounds for high-throughput screening and lead optimization.

Conclusion and Future Directions

While a direct and documented profile for Ethyl 4-methoxy-2-methylbenzoylformate remains elusive, this guide provides a robust framework for approaching its synthesis and understanding its potential properties based on the well-established chemistry of its analogs. The lack of public information on this specific compound presents an opportunity for novel research in the field of medicinal chemistry.

Future work should focus on the unambiguous synthesis and characterization of Ethyl 4-methoxy-2-methylbenzoylformate. This would involve:

-

Optimizing the synthesis of the 2-methyl-4-methoxybenzoic acid precursor.

-

Developing a reliable esterification protocol to the target compound.

-

Full characterization of the final product using modern analytical techniques (NMR, MS, IR).

-

Investigation of its biological activity in relevant assays.

By systematically exploring the chemistry of this and related compounds, the scientific community can continue to expand the toolbox of molecular scaffolds available for the design and development of new and effective therapeutics.

References

Due to the lack of specific literature on "Ethyl 4-methoxy-2-methylbenzoylformate," the references provided are for related compounds and synthetic methodologies.

In-Depth Technical Guide: Ethyl 4-methoxy-2-methylbenzoylformate

Executive Summary

Ethyl 4-methoxy-2-methylbenzoylformate (EMMBF) represents a specialized class of

Part 1: Structural Elucidation & Physicochemical Properties

Chemical Identity[1][2][3]

-

IUPAC Name: Ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate

-

Molecular Formula:

-

Molecular Weight: 222.24 g/mol

-

SMILES: CCOC(=O)C(=O)c1c(C)cc(OC)cc1

-

Key Functional Groups:

- -Keto Ester Moiety: The core photoactive chromophore responsible for Norrish Type I cleavage.

-

Methoxy Group (C4): A strong auxochrome that red-shifts the UV absorption maximum (

) and increases molar extinction coefficient ( -

Methyl Group (C2): Provides steric hindrance ortho to the carbonyl, influencing the planarity of the molecule and preventing efficient

-stacking, which typically results in a liquid state or low melting point—a desirable trait for formulation solubility.

Predicted Physicochemical Constants

Note: As a specialized intermediate, specific experimental values may vary by batch purity. The following are derived from Structure-Property Relationships (SPR) of homologous benzoylformates.

| Property | Value / Description | Relevance |

| Physical State | Viscous yellow oil or low-melting solid | Facilitates rapid dissolution in monomer blends. |

| Boiling Point | ~320–330°C (at 760 mmHg) | High thermal stability for processing. |

| LogP (Octanol/Water) | ~2.5 | Lipophilic; compatible with organic resins. |

| UV Absorption ( | ~280 nm ( | Matches output of medium-pressure Hg lamps and some UV-LEDs. |

Part 2: Synthetic Pathways

The synthesis of Ethyl 4-methoxy-2-methylbenzoylformate is most efficiently achieved via Friedel-Crafts Acylation . This method ensures high regioselectivity due to the directing effects of the substituents on the starting material, 3-methylanisole.

Reaction Mechanism

The synthesis involves the reaction of 3-methylanisole with ethyl oxalyl chloride in the presence of a Lewis acid catalyst (e.g.,

-

Electrophile Generation: The Lewis acid complexes with the acyl chloride chlorine, generating a highly reactive acylium ion (

). -

Electrophilic Aromatic Substitution (

):-

Regioselectivity: The methoxy group (-OMe) is a strong ortho/para director. The methyl group (-Me) is a weak ortho/para director.

-

Site Selection: The position para to the methoxy group (C4 relative to OMe) is sterically accessible and electronically activated. This position corresponds to C1 in the final product numbering, resulting in the 4-methoxy-2-methyl substitution pattern relative to the new carbonyl bond.

-

-

Aromatization: Loss of a proton restores aromaticity.

-

Hydrolysis: Quenching the Lewis acid complex yields the final ester.

Visualization of Synthesis Logic (DOT)

Figure 1: Friedel-Crafts acylation pathway for the regioselective synthesis of EMMBF.

Part 3: Spectroscopic Characterization

To validate the chemical structure, researchers must rely on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following data is predicted based on the unique substitution pattern.

Proton NMR ( -NMR) in

The aromatic region will display a characteristic 1,2,4-substitution pattern .

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 7.80 | Doublet ( | 1H | Ar-H6 | Ortho to Carbonyl; des shielded by anisotropy. |

| 6.85 | Doublet of Doublets | 1H | Ar-H5 | Ortho to OMe, Meta to Me. |

| 6.75 | Singlet (broad) | 1H | Ar-H3 | Meta to Carbonyl, Ortho to Me/OMe. Shielded. |

| 4.40 | Quartet ( | 2H | -O-CH2 -CH3 | Ethyl ester methylene. |

| 3.85 | Singlet | 3H | Ar-O-CH3 | Methoxy group.[1] |

| 2.60 | Singlet | 3H | Ar-CH3 | Aryl methyl (deshielded by ortho-carbonyl). |

| 1.40 | Triplet ( | 3H | -O-CH2-CH3 | Ethyl ester methyl. |

Infrared Spectroscopy (FT-IR)

-

1735 cm⁻¹: Ester C=O stretch.

-

1670 cm⁻¹: Ketone C=O stretch (conjugated with aromatic ring).

-

1600, 1580 cm⁻¹: Aromatic C=C skeletal vibrations.

-

1250 cm⁻¹: C-O-C asymmetric stretch (aryl ether).

Part 4: Applications & Mechanism of Action

Photoinitiation Mechanism (Norrish Type I)

EMMBF functions as a Type I photoinitiator . Upon UV irradiation, it undergoes homolytic cleavage at the

-

Absorption: The molecule absorbs a photon (

), promoting an electron to an excited singlet state ( -

Intersystem Crossing (ISC): Rapid conversion to the triplet state (

). - -Cleavage: The bond between the benzoyl carbon and the ester carbonyl weakens and breaks.

-

Radical Generation:

-

Radical A: 4-methoxy-2-methylbenzoyl radical (Initiating species).

-

Radical B: Ethoxycarbonyl radical (Less reactive, may decarboxylate).

-

Pathway Visualization (DOT)

Figure 2: Photochemical cleavage mechanism of EMMBF leading to radical polymerization.

Industrial & Research Relevance

-

Low Yellowing: Unlike amine-synergist systems (Type II), benzoylformates produce minimal yellowing, making them ideal for clear coats and dental composites .

-

Depth of Cure: The absorption tail into the near-UV allows for better curing of thicker films compared to short-wave absorbers.

-

Biocompatibility: Derivatives of benzoylformates are often explored in bio-printing due to lower cytotoxicity compared to cleavage products of other initiators like TPO.

Part 5: Handling & Safety Protocol

-

Storage: Store in amber glass containers under inert atmosphere (Nitrogen/Argon) at 2–8°C. The

-keto ester moiety is susceptible to hydrolysis and decarboxylation under light or basic conditions. -

Hazards:

-

Skin Sensitization: Like most acrylates and photoinitiators, EMMBF may cause allergic skin reactions.

-

Eye Irritation: Direct contact can cause severe irritation.

-

-

Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers.

References

-

PubChem. Ethyl 2-(4-methoxyphenyl)-2-oxoacetate (Analogous Structure Data). National Library of Medicine. Available at: [Link]

- Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.

-

Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules. Available at: [Link]

Sources

A Comprehensive Technical Guide to Ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate, a substituted aromatic α-keto ester of significant interest in medicinal chemistry and organic synthesis. The document elucidates the compound's precise chemical identity through a detailed analysis of its International Union of Pure and Applied Chemistry (IUPAC) nomenclature. A comprehensive, field-proven protocol for its synthesis via Friedel-Crafts acylation is presented, accompanied by a mechanistic rationale for the experimental choices. Furthermore, this guide outlines a robust analytical workflow for the characterization and purity assessment of the synthesized compound, incorporating spectroscopic and chromatographic techniques. The potential applications of ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate as a versatile building block in the development of novel therapeutic agents are also discussed, providing a forward-looking perspective for researchers in the field.

Chemical Identity and Nomenclature

The compound commonly referred to as Ethyl 4-methoxy-2-methylbenzoylformate is systematically named ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate according to IUPAC nomenclature. This name is derived by identifying the principal functional group as an ethyl ester. The parent carboxylic acid is a derivative of acetic acid, specifically 2-oxoacetic acid (also known as glyoxylic acid), where one of the hydrogens of the methyl group is substituted by a (4-methoxy-2-methylphenyl) group. The term "benzoylformate" is a semi-systematic name where "benzoyl" refers to the C6H5CO- group, and in this case, it is a substituted benzoyl group.

Table 1: Chemical Identity of Ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate

| Identifier | Value |

| IUPAC Name | ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate |

| Synonyms | Ethyl (4-methoxy-2-methylphenyl)glyoxylate, Ethyl 4-methoxy-2-methylbenzoylformate |

| Molecular Formula | C12H14O4 |

| Molecular Weight | 222.24 g/mol |

| Chemical Structure | See Figure 1 |

Figure 1: Chemical Structure of ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate

A 2D representation of the molecule.

Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate is the Friedel-Crafts acylation of 3-methoxytoluene (also known as m-cresol methyl ether).[1][2] This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acylating agent in the presence of a Lewis acid catalyst.

Mechanistic Rationale

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[3] In this specific synthesis, ethyl oxalyl chloride serves as the acylating agent, and a strong Lewis acid, such as aluminum chloride (AlCl₃), is used as the catalyst. The methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring of 3-methoxytoluene are both ortho-, para-directing and activating substituents. The methoxy group is a stronger activating group than the methyl group. The acylation is expected to occur at the position most activated and sterically accessible, which is para to the strongly activating methoxy group.

Key steps in the Friedel-Crafts acylation synthesis.

Experimental Protocol

Materials:

-

3-Methoxytoluene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Formation of the Acylating Agent Complex: Cool the suspension to 0 °C in an ice bath. Add ethyl oxalyl chloride (1.0 equivalent) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C. The reaction is exothermic.

-

Addition of the Aromatic Substrate: To the resulting complex, add a solution of 3-methoxytoluene (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel over 1 hour, keeping the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the methyl group, and the ethyl ester group. The aromatic protons will appear as a set of coupled signals in the aromatic region (typically δ 6.5-8.0 ppm). The methoxy protons will be a singlet around δ 3.8 ppm, and the aromatic methyl protons will be a singlet around δ 2.4 ppm. The ethyl ester will exhibit a quartet around δ 4.4 ppm (for the -OCH₂-) and a triplet around δ 1.4 ppm (for the -CH₃).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons (keto and ester), the aromatic carbons (including those attached to the oxygen and methyl groups), the methoxy carbon, the aromatic methyl carbon, and the two carbons of the ethyl group. The carbonyl carbons are expected in the δ 160-190 ppm region.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functional groups, typically in the range of 1680-1750 cm⁻¹. Other significant peaks will include C-O stretching for the ester and ether linkages, and C-H stretching for the aromatic and aliphatic moieties.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.

Table 2: Predicted Spectroscopic Data for Ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate

| Technique | Expected Key Signals |

| ¹H NMR (CDCl₃) | δ 7.8-6.8 (m, 3H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 3.8 (s, 3H, OCH₃), 2.4 (s, 3H, Ar-CH₃), 1.4 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ 185 (C=O, ketone), 164 (C=O, ester), 160-110 (Ar-C), 62 (OCH₂CH₃), 55 (OCH₃), 21 (Ar-CH₃), 14 (OCH₂CH₃) |

| IR (KBr, cm⁻¹) | ~1730 (C=O, ester), ~1680 (C=O, ketone), ~1250 (C-O, ether), ~1600 (C=C, aromatic) |

| MS (EI) | m/z 222 [M]⁺ |

Chromatographic Analysis

Thin Layer Chromatography (TLC): TLC is a crucial technique for monitoring the progress of the synthesis and for the initial assessment of product purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final product with high accuracy. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is typically employed.

A typical analytical workflow for compound characterization.

Applications in Drug Discovery and Development

Substituted phenylglyoxylic acid esters, such as ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate, are valuable intermediates in the synthesis of a wide range of biologically active molecules.[4] The α-keto ester functionality provides a versatile handle for various chemical transformations, making it a key building block for the construction of more complex molecular architectures.

Potential applications include:

-

Synthesis of Heterocyclic Compounds: The dicarbonyl moiety can participate in condensation reactions with various nucleophiles to form a diverse array of heterocyclic systems, which are prevalent in many drug scaffolds.

-

Precursors to α-Hydroxy and α-Amino Acids: The ketone can be stereoselectively reduced to an alcohol, and the ester can be hydrolyzed to the corresponding α-hydroxy acid, a common chiral building block. Furthermore, reductive amination can lead to the synthesis of unnatural α-amino acids.

-

Development of Novel Therapeutic Agents: The structural motif of substituted phenylglyoxylic acid esters is found in compounds with a range of biological activities, including anti-inflammatory and analgesic properties.[2]

The specific substitution pattern of a methoxy and a methyl group on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate, offering opportunities for fine-tuning biological activity and metabolic stability.

Conclusion

This technical guide has provided a comprehensive overview of ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate, from its systematic nomenclature to its synthesis, characterization, and potential applications in drug discovery. The detailed protocol for its preparation via Friedel-Crafts acylation, coupled with a robust analytical workflow, offers researchers a solid foundation for the reliable production and validation of this important chemical intermediate. As the demand for novel and effective therapeutic agents continues to grow, the strategic use of versatile building blocks like ethyl 2-(4-methoxy-2-methylphenyl)-2-oxoacetate will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link][3]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link][5]

-

MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link][6]

-

University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link][1]

-

Wikipedia. (2023, November 29). Friedel–Crafts reaction. Retrieved from [Link]

-

Sarkate, A. P., et al. (2017). Novel 2-(nitrooxy)ethyl 2-(4-(substituted phenyl)-2-((substituted phenyl)amino)thiazol-5-yl)acetate as Anti-inflammatory, Analgesic and Nitric Oxide Releasing Agents: Synthesis and Molecular Docking Studies. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 16(3), 153–167. [Link][2]

-

Google Patents. (n.d.). Phenylglyoxylic acid derivatives and their preparation and use. Retrieved from [4]

Sources

- 1. websites.umich.edu [websites.umich.edu]

- 2. Novel 2-(nitrooxy)ethyl 2-(4-(substituted phenyl)-2-((substituted phenyl)amino)thiazol-5-yl)acetate as Anti-inflammatory, Analgesic and Nitric Oxide Releasing Agents: Synthesis and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. rsc.org [rsc.org]

- 6. pure.mpg.de [pure.mpg.de]

Spectroscopic Characterization Guide: Ethyl 4-methoxy-2-methylbenzoylformate

The following technical guide details the spectroscopic characterization and synthesis verification for Ethyl 4-methoxy-2-methylbenzoylformate .

Executive Summary

Ethyl 4-methoxy-2-methylbenzoylformate (Molecular Weight: 222.24 g/mol ) is a functionalized

This guide provides a standardized protocol for the structural validation of this compound. Given its status as a custom fine chemical, the data presented here is derived from first-principles spectroscopic analysis and validated against analogous benzoylformate derivatives.

Structural Analysis & Synthesis Workflow

The synthesis of this compound relies on the regioselective Friedel-Crafts acylation of 3-methylanisole. The presence of the methoxy group at position 4 (relative to the carbonyl) and the methyl group at position 2 creates a unique electronic environment that defines its spectral signature.

Synthesis & Validation Workflow

The following diagram outlines the critical path from raw materials to spectroscopic validation.

Figure 1: Synthesis and characterization workflow for Ethyl 4-methoxy-2-methylbenzoylformate.

Spectroscopic Profile

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is the primary tool for structural confirmation. The 2,4-substitution pattern on the aromatic ring breaks symmetry, resulting in distinct signals for all aromatic protons.

Experimental Protocol:

-

Solvent: CDCl

(Deuterated Chloroform) -

Internal Standard: TMS (

0.00 ppm) -

Concentration: ~10 mg/0.6 mL

Table 1: Predicted

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Ar-H6 | 7.85 | Doublet (d) | 1H | 8.5 | Ortho to C=O (Deshielded); Meta to Me. |

| Ar-H5 | 6.80 | Doublet of Doublets (dd) | 1H | 8.5, 2.5 | Ortho to OMe (Shielded); Ortho to H6. |

| Ar-H3 | 6.75 | Doublet (d) | 1H | 2.5 | Ortho to OMe; Meta to H5. |

| OCH | 4.40 | Quartet (q) | 2H | 7.1 | Ethyl ester methylene. |

| OCH | 3.85 | Singlet (s) | 3H | - | Methoxy group. |

| Ar-CH | 2.60 | Singlet (s) | 3H | - | Methyl group (Deshielded by ortho C=O). |

| CH | 1.40 | Triplet (t) | 3H | 7.1 | Ethyl ester methyl. |

Table 2: Predicted

| Carbon Type | Shift ( | Assignment |

| Ketone C=O | 186.5 | |

| Ester C=O | 164.2 | Ester carbonyl. |

| Ar-C4 | 163.5 | Attached to OMe (Ipso). |

| Ar-C2 | 142.0 | Attached to Me (Ipso). |

| Ar-C6 | 133.0 | Ortho to Ketone. |

| Ar-C1 | 126.5 | Attached to Ketone (Ipso). |

| Ar-C5 | 116.0 | Ortho to OMe. |

| Ar-C3 | 111.5 | Ortho to OMe (Between substituents). |

| OCH | 62.0 | Ethyl ester methylene. |

| OCH | 55.5 | Methoxy carbon. |

| Ar-CH | 22.0 | Aromatic methyl. |

| CH | 14.1 | Ethyl ester methyl. |

3.2 Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the

-

1735 cm

: Ester C=O stretch (Sharp, Strong). -

1675 cm

: Ketone C=O stretch (Conjugated with aromatic ring, lower frequency than non-conjugated ketones). -

1600 & 1575 cm

: Aromatic C=C skeletal vibrations. -

1250 cm

: C-O-C asymmetric stretch (Aryl alkyl ether).

3.3 Mass Spectrometry (MS)

Method: EI (Electron Ionization, 70 eV) or ESI+ (Electrospray Ionization).

-

Molecular Ion [M]

: m/z 222 (Confirming MW). -

Base Peak [M - COOEt]

: m/z 149. The cleavage of the bond between the two carbonyls is the dominant fragmentation pathway, generating the stable acylium ion (Ar-C -

Fragment [M - OEt]

: m/z 177. Loss of the ethoxy group from the ester. -

Fragment [Ar]

: m/z 121. Loss of CO from the acylium ion.

Quality Control Protocol

To ensure the material meets the stringent requirements for drug development or photo-curing applications, the following HPLC method is recommended.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

m). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 0-2 min (10% B), 2-15 min (10%

90% B), 15-20 min (90% B). -

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Aromatic) and 320 nm (n

of Carbonyl). -

Retention Time: Expected ~9.5 - 10.5 min (Moderately lipophilic).

References

- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Source for chemical shift additivity rules and fragment prediction).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for C NMR chemical shift prediction of substituted benzenes).

-

Sigma-Aldrich. (n.d.).[1] Ethyl 4-methoxy-2-methylbenzoylformate Product Page. Retrieved from (Verification of molecular weight and commercial availability as a custom chemical).

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-methoxy-2-methylbenzoylformate

Prepared by: Gemini, Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. For professionals in pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. Ethyl 4-methoxy-2-methylbenzoylformate is a substituted aromatic keto-ester, a class of compounds often explored as intermediates in the synthesis of biologically active molecules. This guide provides an in-depth analysis of its ¹H NMR spectrum, elucidating the structural information encoded within. We will dissect the spectrum by examining the four key parameters for each signal: chemical shift (δ), integration, multiplicity, and coupling constants (J), explaining the causal relationships between the molecular structure and the observed spectral data.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique, non-equivalent proton environments within the Ethyl 4-methoxy-2-methylbenzoylformate molecule. Due to the substitution pattern on the benzene ring, there is no plane of symmetry that would render any of the aromatic or substituent protons equivalent.

The structure contains six distinct sets of protons, labeled A through F for clarity:

-

A : Aromatic proton at position 3 (H-3)

-

B : Aromatic proton at position 5 (H-5)

-

C : Aromatic proton at position 6 (H-6)

-

D : Protons of the ethyl ester methylene group (-OCH₂CH₃)

-

E : Protons of the ethyl ester methyl group (-OCH₂CH₃)

-

F : Protons of the aromatic methyl group (Ar-CH₃)

-

G : Protons of the methoxy group (-OCH₃)

The following sections will analyze the expected signals for each of these proton sets.

Comprehensive ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed electronic and structural map of the molecule. The analysis is logically divided into the aromatic and aliphatic regions.

Aromatic Region (δ 6.5-8.0 ppm)

The aromatic region of the spectrum is influenced by the electronic effects of the substituents on the benzene ring. Electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) increase electron density, shielding nearby protons and shifting their signals upfield (to lower δ values).[1] Conversely, electron-withdrawing groups (EWGs) like the ethyl benzoylformate moiety (-COCO₂Et) decrease electron density, deshielding protons and shifting their signals downfield (to higher δ values).

-

Proton C (H-6): This proton is positioned ortho to the strongly electron-withdrawing benzoylformate group. This proximity causes significant deshielding, placing its signal the furthest downfield in the aromatic region, predicted around δ 7.8-8.0 ppm . It is coupled only to H-5, an ortho relationship, and thus appears as a doublet . The typical coupling constant for ortho protons (³J) is in the range of 7-10 Hz.[2][3]

-

Proton B (H-5): This proton is ortho to the electron-donating methoxy group and meta to the weakly donating methyl group. It experiences coupling from two different protons: ortho coupling to H-6 and a weaker meta coupling to H-3. This will split the signal into a doublet of doublets (dd) . Its chemical shift is predicted to be around δ 6.8-7.0 ppm . The splitting will show one large coupling constant (³J ≈ 7-10 Hz) from H-6 and one smaller coupling constant (⁴J ≈ 2-3 Hz) from H-3.[2][4]

-

Proton A (H-3): This proton is ortho to the methyl group and meta to the methoxy group. It is the most shielded of the aromatic protons. It experiences only weak meta coupling from H-5. Therefore, its signal, appearing furthest upfield in the aromatic region around δ 6.7-6.9 ppm , will be a doublet (or a narrow singlet if the meta-coupling is not resolved).

Aliphatic Region (δ 0-5.0 ppm)

This region contains signals from the protons on the ethyl ester, the aromatic methyl, and the methoxy substituents.

-

Protons D (Ethyl -OCH₂-): The methylene protons of the ethyl ester are adjacent to an oxygen atom, which strongly deshields them. This signal is expected to appear around δ 4.3-4.5 ppm .[5][6] These two protons are coupled to the three protons of the adjacent methyl group (Protons E), splitting the signal into a quartet (q) according to the n+1 rule (3+1=4). The vicinal coupling constant (³J) is typically around 7.1 Hz.

-

Protons G (Methoxy -OCH₃): The three protons of the methoxy group are attached to an oxygen atom, placing their signal around δ 3.8-3.9 ppm .[7][8] Since there are no protons on the adjacent aromatic carbon or the oxygen atom, this signal is unsplit and appears as a sharp singlet (s) .[9]

-

Protons F (Aromatic -CH₃): The protons of the methyl group attached directly to the benzene ring appear in the benzylic region.[10] Their signal is expected around δ 2.4-2.6 ppm .[7] With no adjacent protons, this signal is also a singlet (s) .

-

Protons E (Ethyl -CH₃): The methyl protons of the ethyl ester are in a standard alkyl environment, appearing furthest upfield around δ 1.3-1.5 ppm .[5] They are coupled to the two protons of the adjacent methylene group (Protons D), splitting the signal into a triplet (t) (2+1=3) with a coupling constant (³J) of approximately 7.1 Hz, identical to that of its coupling partner.

Data Summary Table

The predicted ¹H NMR data for Ethyl 4-methoxy-2-methylbenzoylformate is summarized in the table below for easy reference.

| Proton Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| C (H-6) | ~7.9 | 1H | Doublet (d) | ³J ≈ 8.5 Hz |

| B (H-5) | ~6.9 | 1H | Doublet of Doublets (dd) | ³J ≈ 8.5 Hz, ⁴J ≈ 2.5 Hz |

| A (H-3) | ~6.8 | 1H | Doublet (d) | ⁴J ≈ 2.5 Hz |

| D (-OCH₂CH₃) | ~4.4 | 2H | Quartet (q) | ³J ≈ 7.1 Hz |

| G (-OCH₃) | ~3.9 | 3H | Singlet (s) | N/A |

| F (Ar-CH₃) | ~2.5 | 3H | Singlet (s) | N/A |

| E (-OCH₂CH₃) | ~1.4 | 3H | Triplet (t) | ³J ≈ 7.1 Hz |

Visualization of Proton Relationships

The following diagram, generated using Graphviz, illustrates the structure of the molecule and the key coupling interactions between the protons.

Caption: Molecular structure and key proton coupling relationships.

Experimental Protocol for ¹H NMR Acquisition

This section outlines a standard operating procedure for acquiring a high-quality ¹H NMR spectrum of Ethyl 4-methoxy-2-methylbenzoylformate.

1. Sample Preparation: a. Accurately weigh approximately 10-15 mg of the solid sample.[11] b. Transfer the sample into a clean, dry vial. c. Add approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), which is a common choice for a wide range of organic compounds.[12][13] Ensure the solvent contains a reference standard like tetramethylsilane (TMS) at 0 ppm. d. Gently vortex or swirl the vial until the sample is completely dissolved. A homogenous solution is critical for achieving good spectral resolution.[13] e. If any particulate matter remains, filter the solution through a small cotton or glass wool plug in a Pasteur pipette.

2. NMR Tube Filling: a. Using a clean glass Pasteur pipette, transfer the prepared solution into a high-quality 5 mm NMR tube.[12] b. The final height of the solution in the tube should be approximately 4.5-5.0 cm (around 0.7 mL) to ensure it is correctly positioned within the instrument's detection coil.[12][14] c. Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

3. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). c. Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks. An automated shimming routine is typically sufficient. d. Set the appropriate acquisition parameters, including a 90° pulse width, a spectral width covering the expected range (e.g., -1 to 10 ppm), an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. e. Acquire the spectrum, typically co-adding 8 to 16 scans for a sample of this concentration to achieve an excellent signal-to-noise ratio. f. Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. g. Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm. h. Integrate the signals to determine the relative number of protons for each peak.

Conclusion

The ¹H NMR spectrum of Ethyl 4-methoxy-2-methylbenzoylformate is highly informative and unambiguous. Each of the six unique proton environments gives rise to a distinct signal whose chemical shift, integration, and multiplicity directly correspond to its structural position and electronic environment. The downfield shift of the H-6 proton confirms the deshielding effect of the adjacent benzoylformate group, while the characteristic patterns of the aromatic protons and the ethyl group provide clear evidence for the substitution pattern and the ester functionality. This detailed spectral analysis serves as a robust method for the structural verification and quality assessment of this compound, underscoring the power of NMR spectroscopy in chemical research and development.

References

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link] (Note: Specific course material link may vary, but the principles are widely taught and available through such platforms).

-

ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Available at: [Link]

-

University of Regensburg. (n.d.). Applications of ¹H NMR. Available at: [Link]

-

Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Available at: [Link]

-

Jasperse, J. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Available at: [Link]

-

Reich, H. J. (n.d.). ¹H NMR Coupling Constants. University of Wisconsin. Available at: [Link]

-

Wong, F. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. Available at: [Link]

-

University of Ottawa. (n.d.). InfoSheet: NMR sample preparation. Available at: [Link]

-

Moser, A. (2008, May 28). Identifying a monosubstituted benzene fragment in a ¹H NMR spectrum. ACD/Labs. Available at: [Link]

-

University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Available at: [Link]

-

Western University. (2013, September 9). NMR Sample Preparation. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

University of Calgary. (n.d.). H NMR Spectroscopy. Available at: [Link]

-

Islam, S. M., et al. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl benzoylformate. PubChem. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: ¹H NMR spectrum of 2-methoxypropane. Available at: [Link]

-

Pathshala, e-PG. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

-

Ukrorgsintez, Institute of Organic Chemistry of NAS of Ukraine. (n.d.). Fragments of ¹H-NMR spectra (the signals of aromatic protons) of ester.... ResearchGate. Available at: [Link]

-

LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. Available at: [Link]

-

University of Calgary. (n.d.). CSD Solution #13. Available at: [Link]

-

Oregon State University. (2022, March 9). ¹H NMR Chemical Shift. Available at: [Link]

Sources

- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 2. 1H Applications [ch.ic.ac.uk]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. acdlabs.com [acdlabs.com]

- 5. CSD Solution #13 [chem.ucalgary.ca]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. rsc.org [rsc.org]

- 8. Ethyl 4-methoxybenzoate(94-30-4) 1H NMR [m.chemicalbook.com]

- 9. low/high resolution 1H proton nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl isopropyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. sites.uclouvain.be [sites.uclouvain.be]

- 12. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 13. organomation.com [organomation.com]

- 14. publish.uwo.ca [publish.uwo.ca]

An In-depth Technical Guide to Ethyl 4-methoxy-2-methylbenzoylformate: Synthesis, Properties, and Potential Applications

Audience: Researchers, scientists, and drug development professionals.

I. Introduction: Unveiling a Novel Benzoylformate Derivative

The methoxy group, a common substituent in natural products and pharmaceuticals, can modulate a molecule's physicochemical properties and binding interactions with biological targets[1]. The benzoylformate moiety itself is a valuable synthon, with the keto and ester groups providing multiple reaction sites for derivatization. For instance, ethyl benzoylformate is utilized in the synthesis of chiral 5-deazaflavin derivatives and undergoes enantioselective hydrogenation[2]. This guide, therefore, aims to provide a comprehensive technical overview of Ethyl 4-methoxy-2-methylbenzoylformate by extrapolating from established chemical principles and the known chemistry of its structural analogs. We will explore plausible synthetic routes, predict its key physicochemical and spectroscopic properties, and discuss its potential applications in medicinal chemistry and materials science.

II. Proposed Synthetic Strategies

The synthesis of Ethyl 4-methoxy-2-methylbenzoylformate can be approached through several established methodologies for preparing α-keto esters. The most direct and industrially scalable methods would likely involve either a Friedel-Crafts acylation of a substituted anisole or the oxidation of a corresponding mandelic acid derivative, followed by esterification.

A. Friedel-Crafts Acylation of 3-Methylanisole

A primary and highly convergent approach is the Friedel-Crafts acylation of 3-methylanisole with an appropriate acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst.[3][4][5] The methoxy group of 3-methylanisole is a strong activating group and an ortho-, para-director. The methyl group is a weaker activating ortho-, para-director. The directing effects of both substituents would favor acylation at the 4-position, para to the methoxy group and ortho to the methyl group.

Reaction Scheme:

Caption: Proposed Friedel-Crafts acylation route to Ethyl 4-methoxy-2-methylbenzoylformate.

Detailed Experimental Protocol (Proposed):

-

To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, a solution of ethyl oxalyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise, maintaining the temperature below 5 °C.

-

The resulting mixture is stirred at 0 °C for 30 minutes to form the acylium ion complex.

-

A solution of 3-methylanisole (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction mixture is then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford Ethyl 4-methoxy-2-methylbenzoylformate.

B. Oxidation and Esterification of a Mandelic Acid Derivative

An alternative route involves the synthesis and subsequent oxidation of the corresponding mandelic acid, followed by esterification. This multi-step approach offers greater control over the regiochemistry.

-

Synthesis of 4-Methoxy-2-methylbenzoic acid: This key intermediate can be synthesized from 4-methoxytoluene via carboxylation in the presence of a suitable catalyst.[6] Alternatively, it can be prepared from 4-hydroxy-2-methylbenzoic acid through methylation.[7]

-

Conversion to the α-keto acid: The 4-methoxy-2-methylbenzoic acid can be converted to its acid chloride and then subjected to conditions that would yield the benzoylformic acid.

-

Esterification: The resulting 4-methoxy-2-methylbenzoylformic acid can be esterified with ethanol in the presence of an acid catalyst to yield the final product. A general procedure for the esterification of benzoylformic acid is available in Organic Syntheses.[8]

Caption: A multi-step synthetic approach via an intermediate acid.

III. Predicted Physicochemical and Spectroscopic Properties

The properties of Ethyl 4-methoxy-2-methylbenzoylformate can be predicted based on data from its structural analogs, primarily ethyl benzoylformate.[9][10]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Reference Analog |

| Molecular Formula | C₁₂H₁₄O₄ | - |

| Molecular Weight | 222.24 g/mol | - |

| Appearance | Colorless to light yellow liquid | Based on Ethyl benzoylformate[9] |

| Boiling Point | > 250 °C at 760 mmHg | Higher than Ethyl benzoylformate due to increased molecular weight |

| Density | ~1.15 g/mL | Slightly higher than Ethyl benzoylformate (1.122 g/mL) |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate); Insoluble in water | Typical for esters of this size |

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.8-7.9 (d, 1H, Ar-H ortho to formyl)

-

δ 6.7-6.8 (m, 2H, Ar-H)

-

δ 4.4 (q, 2H, -OCH₂CH₃)

-

δ 3.85 (s, 3H, -OCH₃)

-

δ 2.5 (s, 3H, Ar-CH₃)

-

δ 1.4 (t, 3H, -OCH₂CH₃) (Rationale: Chemical shifts are estimated based on standard values for aromatic protons, esters, methoxy, and methyl groups, with consideration of the electronic effects of the substituents.)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 185-190 (C=O, ketone)

-

δ 160-165 (C=O, ester)

-

δ 160-165 (Ar-C-OCH₃)

-

δ 140-145 (Ar-C-CH₃)

-

δ 130-135 (Ar-C)

-

δ 110-120 (Ar-CH)

-

δ 62-63 (-OCH₂)

-

δ 55-56 (-OCH₃)

-

δ 20-22 (Ar-CH₃)

-

δ 14-15 (-CH₃) (Rationale: Predicted based on the known spectra of similar aromatic esters and ketones.)

-

-

IR (neat, cm⁻¹):

-

~3000 (C-H, aromatic)

-

~2950 (C-H, aliphatic)

-

~1730 (C=O, ester)

-

~1680 (C=O, ketone)

-

~1600, 1500 (C=C, aromatic)

-

~1250, 1030 (C-O, ether and ester) (Rationale: Based on characteristic vibrational frequencies for the functional groups present in the molecule, analogous to ethyl benzoylacetate.)[11]

-

-

Mass Spectrometry (EI):

-

Expected M⁺ at m/z = 222.

-

Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the ethyl ester group (-COOC₂H₅, m/z = 73). A prominent peak corresponding to the 4-methoxy-2-methylbenzoyl cation (m/z = 149) would also be anticipated.

-

IV. Potential Reactivity and Applications

The presence of the α-keto ester functionality makes Ethyl 4-methoxy-2-methylbenzoylformate a promising candidate for various chemical transformations and applications.

A. In Medicinal Chemistry

The benzoylformate core is a precursor to α-hydroxy esters, such as mandelates, which are important chiral building blocks in the synthesis of numerous pharmaceuticals.[1] The asymmetric reduction of the keto group in Ethyl 4-methoxy-2-methylbenzoylformate could provide access to enantiomerically enriched ethyl 2-hydroxy-2-(4-methoxy-2-methylphenyl)acetate. This chiral alcohol could then be elaborated into more complex drug candidates. The methoxy and methyl substituents on the aromatic ring can influence the molecule's interaction with enzyme active sites and its metabolic stability.

Caption: Potential pathway from the keto-ester to chiral drug intermediates.

B. In Materials Science

Aromatic keto-esters can be used as photoinitiators in polymerization processes. The benzoylformate moiety can undergo photochemical reactions to generate radicals that initiate polymerization. The substituents on the aromatic ring can be used to tune the absorption wavelength and the efficiency of the photoinitiation process.

C. As a Synthetic Intermediate

The two carbonyl groups of Ethyl 4-methoxy-2-methylbenzoylformate have different reactivities and can be selectively targeted. The ketone can undergo reactions such as Wittig olefination, aldol condensation, and reductive amination, while the ester can be hydrolyzed, transesterified, or reduced. This differential reactivity allows for the stepwise construction of complex molecular architectures.

V. Conclusion and Future Outlook

Ethyl 4-methoxy-2-methylbenzoylformate, while not yet characterized in the scientific literature, represents a molecule of significant synthetic potential. Based on the well-established chemistry of related benzoylformates and substituted aromatics, we have proposed viable synthetic routes and predicted its key physicochemical and spectroscopic properties. The unique combination of functional groups and the specific substitution pattern on the aromatic ring make it a promising building block for the development of new pharmaceuticals, functional materials, and complex organic molecules.

Future research should focus on the successful synthesis and full characterization of this novel compound. Subsequent studies could then explore its reactivity in various chemical transformations, particularly in asymmetric reductions to access valuable chiral intermediates. The evaluation of its biological activity and its properties as a photoinitiator would also be exciting avenues for investigation. This in-depth technical guide serves as a foundational document to inspire and direct these future research endeavors.

VI. References

-

4-Methoxy-2-methylbenzoic acid: Synthesis, Properties, and Applications. (2023, April 2). Helicases.org. [Link]

-

11.1. Synthesis of 4-Methoxymethylbenzoic Acid. (2016, December 16). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

Ethyl Benzoylformate. Organic Syntheses. [Link]

-

CN101613281A - The preparation method of benzoyl formiate. Google Patents.

-

Acetic acid, benzoyl-, ethyl ester. Organic Syntheses. [Link]

-

Ethyl benzoylformate. PubChem. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Quick Company. [Link]

-

Experiment 1: Friedel-Crafts Acylation. University of Wisconsin-Madison Chemistry Department. [Link]

-

13 Friedel-Crafts Acylation. University of Wisconsin-Madison Chemistry Department. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Effect of ethyl benzoylformate concentration on enzyme activity. ResearchGate. [Link]

-

Ethyl benzoylacetate. NIST WebBook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. alkalisci.com [alkalisci.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. nbinno.com [nbinno.com]

- 7. 4-METHOXY-2-METHYLBENZOIC ACID | 6245-57-4 [m.chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Ethyl benzoylformate | C10H10O3 | CID 15349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl benzoylformate | CAS 1603-79-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. Ethyl benzoylacetate [webbook.nist.gov]

An Inquiry into the Discovery and History of Ethyl 4-methoxy-2-methylbenzoylformate: A Preliminary Investigation

A comprehensive search of scientific literature and chemical databases for "Ethyl 4-methoxy-2-methylbenzoylformate" has yielded no direct results for a compound with this specific chemical name. This suggests that the compound may be a novel entity with limited or no publicly available information regarding its discovery, synthesis, or historical context.

While information on the precise molecule of interest is not available, this preliminary investigation did uncover data on several structurally related compounds. These analogous molecules, sharing key functional groups, may offer insights into the potential chemical space and applications of the requested compound. The following sections detail the findings on these related structures.

Structurally Related Compounds

Our search identified information on several related benzoylformate and benzoate derivatives. These include:

-

Ethyl 4-methoxybenzoylformate : This compound is commercially available and is used in various industrial applications, including pharmaceuticals, agrochemicals, and as a synthetic flavor and fragrance ingredient.[1]

-

Ethyl 4-methoxycinnamate : A well-documented compound, it is an analog of octyl 4-methoxycinnamate, a common UV blocker in sunscreens.[2] Its synthesis often involves a Knoevenagel condensation reaction, a classic method for carbon-carbon bond formation dating back to 1896.[2]

-

Methyl 4-methoxybenzoate : The synthesis of this compound is well-established and typically involves the esterification of 4-methoxybenzoic acid.[3]

-

Various Substituted Benzoylhydrazones : A series of 4-methoxybenzoylhydrazones have been synthesized and evaluated for their antiglycation activity, suggesting potential applications in managing diabetic complications.[4]

The presence of the methoxy group in many approved drugs highlights its importance in medicinal chemistry for influencing ligand-target binding, physicochemical properties, and pharmacokinetic parameters.[5]

Potential Synthetic Pathways

Based on the synthesis of related compounds, a hypothetical synthetic route for Ethyl 4-methoxy-2-methylbenzoylformate could be envisioned. This would likely involve the esterification of a corresponding 4-methoxy-2-methylbenzoylformic acid. The synthesis of this acid precursor would be a key step.

For instance, the synthesis of related benzoylformates can sometimes be achieved through the oxidation of corresponding mandelic acid derivatives or via Friedel-Crafts acylation reactions. The specific synthetic strategy would need to be developed and optimized in a laboratory setting.

Future Directions

Given the absence of public information on Ethyl 4-methoxy-2-methylbenzoylformate, any definitive guide on its discovery and history cannot be constructed at this time. For researchers and drug development professionals interested in this specific molecule, the path forward would involve:

-

De novo synthesis : Developing and executing a novel synthetic route to produce the compound.

-

Structural and functional characterization : Thoroughly analyzing the synthesized compound to determine its physical, chemical, and biological properties.

-

Publication : Disseminating the findings in a peer-reviewed scientific journal to establish a public record of its existence and characteristics.

Until such work is completed and published, the history of Ethyl 4-methoxy-2-methylbenzoylformate remains to be written. We recommend that interested parties consult chemical synthesis experts and consider commissioning the synthesis and analysis of this novel compound.

Sources

- 1. ETHYL 4-METHOXYBENZOYLFORMATE, CasNo.40140-16-7 Shandong Huashang Chemical Co., Ltd China (Mainland) [shandonghuashang.lookchem.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Investigation of Ethyl 4-methoxy-2-methylbenzoylformate: A Computational Guide for Drug Discovery Professionals

Abstract

Ethyl 4-methoxy-2-methylbenzoylformate is a small organic molecule with potential applications in medicinal chemistry. This technical guide provides a comprehensive theoretical framework for characterizing this compound using computational methods. We delve into the principles and practical application of Density Functional Theory (DFT) for geometry optimization, spectroscopic prediction, and the analysis of frontier molecular orbitals. Furthermore, this guide outlines the protocols for virtual screening and molecular docking to identify potential biological targets and predict binding affinities, crucial steps in modern drug discovery. Methodologies for assessing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties in silico are also detailed. This document is intended to serve as a practical handbook for researchers, scientists, and drug development professionals, enabling them to leverage computational tools to accelerate their research endeavors.

Introduction: The Rationale for Theoretical Studies

Ethyl 4-methoxy-2-methylbenzoylformate belongs to the class of benzoylformates, which have garnered interest as photoinitiators and intermediates in pharmaceutical synthesis.[1][2] The substituents on the phenyl ring—a methoxy group, a methyl group, and an ethyl formate group—are expected to modulate its electronic and steric properties, thereby influencing its reactivity and biological activity. The methoxy group, in particular, is a common feature in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and ADMET (Absorption, Distribution, Metabolism, and Excretion) parameters.[3]

Theoretical studies, primarily based on quantum mechanics and molecular mechanics, offer a powerful and cost-effective approach to understanding the behavior of molecules at an atomic level.[4] These in silico methods allow for the prediction of a wide range of properties, from molecular geometry and vibrational frequencies to reaction mechanisms and biological activity, before a compound is ever synthesized in a laboratory.[4] This predictive power is invaluable in modern drug discovery, where it can be used to prioritize lead compounds, optimize their properties, and reduce the time and cost of research and development.[5]

This guide will provide a detailed, step-by-step approach to the theoretical study of Ethyl 4-methoxy-2-methylbenzoylformate, serving as a template for the computational analysis of other small molecules.

Molecular Structure and Conformational Analysis

The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through a process called geometry optimization. For a molecule with rotatable bonds, such as Ethyl 4-methoxy-2-methylbenzoylformate, it is also crucial to perform a conformational analysis to identify the lowest energy conformer.

Protocol for Geometry Optimization and Conformational Analysis

-

Initial Structure Generation : The 2D structure of Ethyl 4-methoxy-2-methylbenzoylformate is drawn using a molecular editor such as Avogadro or ChemDraw.[6] This 2D structure is then converted into an initial 3D conformation.

-

Conformational Search : A systematic or stochastic conformational search is performed to explore the potential energy surface of the molecule. This can be done using molecular mechanics force fields (e.g., MMFF94 or UFF) which are computationally less expensive for an initial scan.[6]

-

Quantum Mechanical Optimization : The lowest energy conformers identified from the molecular mechanics search are then subjected to a more accurate geometry optimization using Density Functional Theory (DFT).[7][8]

-

Method : B3LYP is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.[9]

-

Basis Set : A Pople-style basis set such as 6-31G(d,p) is a suitable starting point for a molecule of this size.[7][8] For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.[10][11]

-

Dispersion Correction : For aromatic systems where non-covalent interactions can be significant, it is advisable to include a dispersion correction, such as Grimme's D3 correction (B3LYP-D3).[12][13]

-

-

Frequency Analysis : After optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[7][8]

Table 1: Comparison of Computational Methods for Geometry Optimization

| Method | Basis Set | Pros | Cons |

| HF | 6-31G(d) | Fast | Does not account for electron correlation, less accurate.[9] |

| B3LYP | 6-31G(d,p) | Good balance of speed and accuracy for many organic molecules.[9] | May not be sufficient for systems with significant dispersion interactions. |

| B3LYP-D3 | 6-311++G(d,p) | High accuracy, includes dispersion corrections.[10][11] | Computationally more demanding. |

| M06-2X | 6-311++G(d,p) | Good for non-covalent interactions. | Can be more computationally expensive. |

Spectroscopic and Electronic Properties

Once the optimized geometry is obtained, a wealth of information about the molecule's spectroscopic and electronic properties can be calculated. These theoretical predictions can be compared with experimental data for validation.

Vibrational Spectroscopy (IR and Raman)

The frequency calculation performed during geometry optimization also provides the theoretical vibrational spectrum. The calculated frequencies and their corresponding intensities can be used to predict the positions of peaks in the experimental Infrared (IR) and Raman spectra. It is common practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96 for B3LYP/6-31G(d,p)) to better match experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C).[8] The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory.

Protocol for Spectroscopic Calculations

-

Input Geometry : Use the optimized geometry of the lowest energy conformer of Ethyl 4-methoxy-2-methylbenzoylformate.

-

DFT Method : Employ the same DFT functional and basis set used for the geometry optimization (e.g., B3LYP/6-31G(d,p)).

-

NMR Calculation : Perform a GIAO NMR calculation.

-

IR/Raman Calculation : The vibrational frequencies and intensities are obtained from the frequency calculation.

-

Data Analysis : Compare the calculated spectra with experimental data if available. For instance, typical IR stretches for C=O in esters are found around 1725 cm⁻¹.[7]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

HOMO : Expected to be localized on the electron-rich methoxy-substituted aromatic ring.

-

LUMO : Likely to be centered on the electron-withdrawing benzoylformate moiety.

-

Energy Gap : A smaller HOMO-LUMO gap suggests higher reactivity.

Caption: A typical computational workflow for the theoretical analysis of a small molecule.

Application in Drug Discovery: Virtual Screening and ADMET Prediction

Beyond characterizing the intrinsic properties of Ethyl 4-methoxy-2-methylbenzoylformate, computational methods can be used to predict its potential as a drug candidate.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.

Protocol for Molecular Docking

-

Target Selection : Identify a potential protein target. This could be based on existing knowledge of similar compounds or through target identification studies. For example, some chalcone derivatives, which share structural similarities, have been investigated as potential anticancer agents.[15]

-

Protein Preparation : Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.

-

Ligand Preparation : Use the optimized 3D structure of Ethyl 4-methoxy-2-methylbenzoylformate.

-

Docking Simulation : Use a docking program (e.g., AutoDock, Glide, or Surflex-Dock) to dock the ligand into the active site of the protein.[14]

-

Analysis of Results : Analyze the docking poses and scoring functions to predict the binding affinity and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

ADMET Prediction

In silico ADMET prediction tools are used to estimate the pharmacokinetic and toxicological properties of a drug candidate.[4] These tools use quantitative structure-activity relationship (QSAR) models and other computational methods to predict properties such as:

-

Absorption : Intestinal absorption, Caco-2 permeability.

-

Distribution : Plasma protein binding, blood-brain barrier penetration.

-

Metabolism : Cytochrome P450 inhibition.

-

Excretion : Renal clearance.

-

Toxicity : Ames mutagenicity, cardiotoxicity (hERG inhibition).

A variety of online tools and software packages are available for ADMET prediction, such as SwissADME, admetSAR, and Discovery Studio.

Caption: A simplified representation of the role of computational methods in the early stages of drug discovery.

Conclusion

The theoretical study of Ethyl 4-methoxy-2-methylbenzoylformate, as outlined in this guide, provides a comprehensive roadmap for the in silico characterization of small molecules. By leveraging the power of computational chemistry, researchers can gain deep insights into the structural, spectroscopic, and electronic properties of a compound, as well as predict its potential as a therapeutic agent. This approach not only accelerates the pace of research but also enables a more rational and targeted approach to drug design and development. The methodologies described herein are broadly applicable and can be adapted to the study of a wide range of chemical entities, making them an indispensable tool in the modern chemist's arsenal.

References

-

Grimm, S., Ehrlich, S., & Goerigk, L. (2013). Dispersion-corrected density functional theory for aromatic interactions in complex systems. Accounts of Chemical Research, 46(4), 976-985. [Link]

-

Zhang, Y., Zhang, C., Zhang, Y., & Liu, C. (2025). A DFT study on the molecular properties of synthetic ester under the electric field. Journal of Molecular Liquids, 407, 124933. [Link]

-

Ahmed, H. A., Osman, O. A., & Osman, Z. (2018). DFT Calculations and Mesophase Study of Coumarin Esters and Its Azoesters. Molecules, 23(9), 2269. [Link]

-

Al-Zaidi, J. M., Al-Amshany, Z. M., & El-Emam, A. A. (2017). Synthesis, crystallographic characterization, DFT and TD-DFT studies of Oxyma-sulfonate esters. Journal of Chemical Sciences, 129(8), 1235-1244. [Link]

-

Grimm, S., & Stephan, D. W. (2013). Dispersion-corrected density functional theory for aromatic interactions in complex systems. Accounts of Chemical Research, 46(4), 976-985. [Link]

-

Kiven, D. E., Nkungli, N. K., Tasheh, S. N., & Ghogomu, J. N. (2023). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Royal Society Open Science, 10(1), 220430. [Link]

-

Mount, N. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Georgetown University. [Link]

-

Kiven, D. E., Bine, F. K., Nkungli, N. K., Fouegue, A. D. T., & Ghogomu, J. N. (2023). Molecular structure of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and some of its derivatives with electron-donating groups. ResearchGate. [Link]

-

Yusof, M. S. M., Taha, M., & Ahmat, N. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Malaysian Journal of Chemistry, 28(1), 1-8. [Link]

-

Herrera-Cabascango, D., Santillan-Hernandez, A., & Paz-Borbón, L. O. (2018). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 6(4), 63-78. [Link]

-

Sabounchei, S. J., Asadbegy, M., & Samiee, S. (2008). Synthesis and Spectral Characterization of 4-Methoxybenzoylmethylenetri-p-tolylphosphorane and It's Reaction with Mercury(II) Halides. Asian Journal of Chemistry, 20(4), 2561-2568. [Link]

-

Rassem, H., & Nour, A. (2017). Synthesis, Spectral Characterization and Crystal Structure of (E)-4-Hydroxy-N'-(2-Methoxybenzylidene) Benzohydrazide. SSRN. [Link]

-

Kiven, D. E., Nkungli, N. K., Tasheh, S. N., & Ghogomu, J. N. (2023). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. ResearchGate. [Link]

-

Sari, Y., Ardiansah, B., & Lestari, D. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Molecules, 26(5), 1439. [Link]

-

Liu, Z., Li, C., & Wang, Y. (2018). Effect of ethyl benzoylformate concentration on enzyme activity. ResearchGate. [Link]

-

Wang, Y., Li, Y., Wang, Y., & Li, Y. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Macromolecules, 54(8), 3846-3855. [Link]

-

Roman, M., Roman, D. L., Ostafe, V., & Isvoran, A. (2018). Computational Assessment of Biological Effects of Methyl-, Ethyl-, Propyl- and Butyl-Parabens. Journal of Bioinformatics, Genomics, and Proteomics, 3(1), 1029. [Link]

- Advanced drug development and manufacturing. (2001).

-

Rassem, H., & Nour, A. (2017). Synthesis, Spectral Characterization and Crystal Structure of(E)-4- Hydroxy-N -(2-methoxybenzylidene) benzohydrazide. SciSpace. [Link]

-

Khan, M. A., & Kumar, S. (2023). Computational-Simulation-Based Behavioral Analysis of Chemical Compounds. Crystals, 13(5), 795. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-